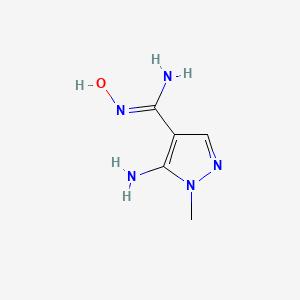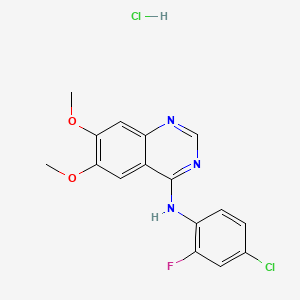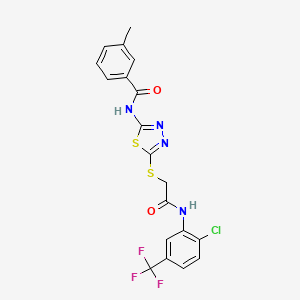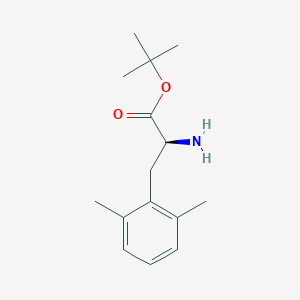
5-Amino-N'-hydroxy-1-methyl-1H-pyrazole-4-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
5-Amino-pyrazoles have proven to be a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds . They are versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities . The condensation of hydrazines with 1,3-dicarbonyl compounds, α, β -acetylenic aldehydes, β -ketonitriles, and ynones is commonly used to synthesize 5-amino-pyrazole derivatives .Chemical Reactions Analysis
5-Amino-pyrazoles are used in a wide variety of chemical reactions. These include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions . They are also used in the synthesis of diverse heterocyclic scaffolds, such as poly-substituted heterocyclic compounds and fused heterocyclic compounds .Physical And Chemical Properties Analysis
AHPC is a white to yellow crystalline solid with a molecular formula of C5H8N6O. It is a highly water-soluble compound.Applications De Recherche Scientifique
Synthesis and Characterization
- 5-Amino-N'-hydroxy-1-methyl-1H-pyrazole-4-carboximidamide and its derivatives have been synthesized and characterized for various applications. For instance, Hassan, Hafez, and Osman (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, which were then used to create pyrazolo[1,5-a]pyrimidine derivatives with potential cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).
Antimicrobial and Antifungal Activity
- The compounds synthesized from this compound have shown promise in antimicrobial and antifungal applications. For example, research by de Albuquerque et al. (2020) demonstrated that certain derivatives exhibit significant antimicrobial activities against a range of bacterial strains and Candida yeasts (De Albuquerque et al., 2020).
Anticancer Properties
- Several studies have highlighted the potential anticancer properties of derivatives of this compound. Titi et al. (2020) and Hafez et al. (2013) have synthesized compounds that exhibited in vitro antitumor activities against different human cancer cell lines, suggesting a significant role in cancer research (Titi et al., 2020); (Hafez et al., 2013).
Novel Chemical Entities Development
- The synthesis of novel chemical entities incorporating this compound has been explored for developing potential anti-inflammatory, analgesic, and antipyretic agents. Antre et al. (2011) synthesized derivatives that showed similar activities to standard drugs in these categories (Antre et al., 2011).
Fluorescent Molecule Development
- Wu et al. (2006) explored the synthesis of trifluoromethylated pyrazolo[1,5-a]pyrimidine as a novel fluorescent molecule, indicating potential applications in fluorescence-based research and diagnostics (Wu et al., 2006).
Orientations Futures
5-Amino-pyrazoles, including 5-Amino-N’-hydroxy-1-methyl-1H-pyrazole-4-carboximidamide, have a wide range of applications, especially in the field of pharmaceutics and medicinal chemistry . They are promising functional reagents for the construction of diverse heterocyclic or fused heterocyclic scaffolds . Therefore, future research may focus on exploring their potential applications in drug design and synthesis of novel organic molecules.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-Amino-N'-hydroxy-1-methyl-1H-pyrazole-4-carboximidamide involves the reaction of 5-Amino-1-methyl-1H-pyrazole-4-carboximidamide with hydroxylamine.", "Starting Materials": [ "5-Amino-1-methyl-1H-pyrazole-4-carboximidamide", "Hydroxylamine" ], "Reaction": [ "Dissolve 5-Amino-1-methyl-1H-pyrazole-4-carboximidamide in a suitable solvent such as ethanol or methanol.", "Add hydroxylamine to the solution and stir the mixture at room temperature for several hours.", "Heat the reaction mixture to reflux for several hours to complete the reaction.", "Cool the reaction mixture and filter the precipitated product.", "Wash the product with cold solvent and dry it under vacuum to obtain 5-Amino-N'-hydroxy-1-methyl-1H-pyrazole-4-carboximidamide." ] } | |
| 62564-69-6 | |
Formule moléculaire |
C5H9N5O |
Poids moléculaire |
155.16 g/mol |
Nom IUPAC |
5-amino-N'-hydroxy-1-methylpyrazole-4-carboximidamide |
InChI |
InChI=1S/C5H9N5O/c1-10-5(7)3(2-8-10)4(6)9-11/h2,11H,7H2,1H3,(H2,6,9) |
Clé InChI |
XECOTZZVUWXPCZ-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C=N1)C(=NO)N)N |
SMILES canonique |
CN1C(=C(C=N1)C(=NO)N)N |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(3,3-Difluoroazetidin-1-yl)methyl]-1-methylimidazole](/img/structure/B2512665.png)

![5-methyl-1-phenyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2512670.png)


![N-[5-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2512673.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-3-(phenylthio)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2512674.png)

![3-[(2-Fluorophenyl)methylsulfanyl]-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2512680.png)
![5-Ethyl-8-tosyl-2-oxa-5,8-diazaspiro[3.4]octane](/img/structure/B2512682.png)
![3,4,5-triethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2512684.png)


![3-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]-5-(oxolan-2-yl)-1,2,4-oxadiazole](/img/structure/B2512688.png)
